2-methylsulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
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Overview
Description
2-methylsulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. It features a pyrrolo[2,3-d]pyrimidine core with a methylsulfanyl group at the 2-position, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with various reagents under specific conditions. For instance, heating with methanol sodium (MeONa) at reflux in butanol (BuOH) can lead to the formation of the desired pyrrolopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-methylsulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid is commonly used for oxidizing the methylsulfanyl group.
Substitution: Benzylamine (BnNH2) can be used for substituting the methylsulfanyl group after prior oxidation.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Substitution: Benzylamine derivatives.
Scientific Research Applications
2-methylsulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing various biologically active compounds.
Biology: It is used in studies related to enzyme inhibition and cellular processes.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methylsulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of purine nucleoside phosphorylase (PNP), an enzyme involved in purine metabolism
Comparison with Similar Compounds
Similar Compounds
2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one: Another pyrrolopyrimidine derivative with potent PNP inhibitory activity.
4-methylsulfanyl-2-phenylpyrimidine derivatives: These compounds share the methylsulfanyl group and pyrimidine core but differ in their substitution patterns and biological activities.
Uniqueness
2-methylsulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. Its potential as a PNP inhibitor and its versatility in undergoing various chemical reactions make it a valuable compound in medicinal chemistry and related fields.
Properties
IUPAC Name |
2-methylsulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-12-7-9-5-4(2-3-8-5)6(11)10-7/h2-3H,1H3,(H2,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZXOIATWSHVDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C2=C(N1)NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)C2=C(N1)NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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